An In-depth Technical Guide to the Core Chemical Structure of Sabadilline and Related Sabadilla Alkaloids
An In-depth Technical Guide to the Core Chemical Structure of Sabadilline and Related Sabadilla Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sabadilla alkaloids are a complex mixture of steroidal alkaloids derived from the seeds of Schoenocaulon officinale. While several compounds have been identified within this mixture, including veratridine (B1662332), cevadine (B150009), sabadine, and sabadilline, the latter remains poorly characterized. This technical guide provides a comprehensive overview of the core chemical structure of sabadilla alkaloids, with a particular focus on its major, well-defined constituents, veratridine and cevadine, as representative examples of the class. Due to a significant lack of available data, specific details for sabadilline are limited. This document summarizes the available structural information, physicochemical properties, and relevant experimental methodologies for the broader class of sabadilla alkaloids, serving as a foundational resource for researchers in natural product chemistry, toxicology, and drug development.
Introduction to Sabadilla Alkaloids
Sabadilla alkaloids are a group of naturally occurring insecticidal compounds extracted from the seeds of the sabadilla lily, Schoenocaulon officinale.[1] The crude extract, often referred to simply as sabadilla, is primarily composed of a mixture of these alkaloids, with cevadine and veratridine being the most abundant and biologically active components.[1][2] Other identified alkaloids include sabadine, sabadinine, and sabadilline.[1][3]
These compounds are classified as steroidal alkaloids, characterized by a fundamental perhydro-1,2-cyclopentanophenanthrene nucleus, indicating a close structural relationship with sterols.[1] The insecticidal properties of sabadilla alkaloids are primarily attributed to their action as neurotoxins that modulate sodium channel function in nerve cells.[1]
A significant challenge in the study of sabadilla alkaloids is the lack of specific data for some of its named constituents. Notably, "physical and chemical information is not available for sabadilline," as highlighted in regulatory assessments.[1] Therefore, this guide will focus on the well-documented structures of cevadine and veratridine to provide a thorough understanding of the core chemical features of this alkaloid class.
Core Chemical Structure
The foundational structure of the major sabadilla alkaloids is a cevane (B1236238) skeleton, a modified steroid framework. Key structural features of the primary alkaloids, cevadine and veratridine, include an oxygen bridge between carbons 4 and 9, and a shared nitrogen atom in the fifth and sixth rings.[1] They are often found as esters of various organic acids.
While a definitive, experimentally verified structure for sabadilline is not available in the current literature, early reports describe it as an amorphous base with the proposed molecular formula C₃₄H₅₃NO₈.[3]
Key Structural Features of Major Sabadilla Alkaloids:
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Steroidal Core: A complex, polycyclic structure derived from a modified steroid nucleus.
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Nitrogen Heterocycle: The nitrogen atom is integrated into a heterocyclic ring system.
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Oxygenation: Multiple hydroxyl groups and ether linkages are characteristic.
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Esterification: The alkaloids are typically found as esters, with the esterifying acid contributing to the overall properties of the molecule. For example, cevadine is an ester of angelic acid (specifically, (Z)-2-methyl-2-butenoic acid, though historically referred to as tiglic acid), and veratridine is an ester of veratric acid.
Physicochemical and Bioactivity Data
Quantitative data for sabadilline is not available. The following tables summarize the known properties of the major, well-characterized sabadilla alkaloids, cevadine and veratridine, to provide a representative profile for this class of compounds.
Table 1: Physicochemical Properties of Major Sabadilla Alkaloids
| Property | Cevadine | Veratridine | Sabadine |
| Molecular Formula | C₃₂H₄₉NO₉[4] | C₃₆H₅₁NO₁₁[5] | C₂₉H₄₇NO₈[6] |
| Molecular Weight | 591.7 g/mol [4] | 673.8 g/mol [5] | 537.7 g/mol [6] |
| CAS Number | 62-59-9[1] | 71-62-5[1] | 124-80-1[6] |
| Appearance | Crystalline solid[3] | Yellowish-white, amorphous powder[5] | Data not available |
| Solubility | Low water solubility[1] | Low water solubility[1] | Data not available |
| pKa | >9 (estimated)[1] | >9[1] | Data not available |
Table 2: Bioactivity Data of Major Sabadilla Alkaloids
| Parameter | Cevadine | Veratridine |
| Target | Voltage-gated sodium channels[1] | Voltage-gated sodium channels[5] |
| Mode of Action | Causes delayed channel closure and increases the probability of channel opening, leading to nerve excitation and depolarization.[1] | Binds to receptor site 2 on activated sodium channels, causing persistent activation and increased nerve excitability.[5] |
| Toxicity (Citrus Thrips) | LC₅₀: 18.25 ng/cm²[2] | LC₅₀: 29.91 ng/cm²[2] |
Experimental Protocols
Detailed, modern experimental protocols for the specific isolation and characterization of sabadilline are not available. However, historical accounts describe general methods for the extraction of the total alkaloid mixture from sabadilla seeds.
General Protocol for Extraction of Sabadilla Alkaloids (Based on Historical Methods):
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Maceration and Percolation: Coarsely powdered sabadilla seeds are macerated and then percolated with an acidified alcohol solution (e.g., ethanol (B145695) with tartaric acid). This process extracts the alkaloids in their salt form.
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Solvent Evaporation and Resin Precipitation: The resulting alcoholic extract is concentrated under reduced pressure. The concentrated extract is then treated with water to precipitate resins and other non-polar constituents.
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Filtration: The aqueous solution is filtered to remove the precipitated materials.
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Basification and Precipitation of Alkaloids: The filtered aqueous solution is made alkaline (e.g., with ammonia (B1221849) or sodium carbonate) to a pH that precipitates the free alkaloids.
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Solvent Extraction: The precipitated crude alkaloid mixture is then extracted into an immiscible organic solvent, such as ether or chloroform.
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Purification: The crude alkaloid mixture can be further purified using techniques such as column chromatography. Early methods used adsorbents like alumina, while modern approaches would likely employ silica (B1680970) gel or other stationary phases.
Structural Elucidation:
Modern structural elucidation of a novel or re-isolated sabadilla alkaloid would involve a combination of the following techniques:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact molecular formula. Tandem MS (MS/MS) would be used to fragment the molecule and provide clues about its substructures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required to piece together the complex carbon-hydrogen framework and establish connectivity within the molecule.
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X-ray Crystallography: If the isolated alkaloid can be crystallized, single-crystal X-ray diffraction would provide unambiguous determination of its three-dimensional structure and stereochemistry.
Visualizations
Signaling Pathway
The primary mechanism of action for the toxic effects of sabadilla alkaloids involves the disruption of normal voltage-gated sodium channel function in nerve cells.
Caption: Mechanism of Action of Sabadilla Alkaloids.
Experimental Workflow
The logical flow for the isolation and identification of a specific alkaloid from sabadilla seeds is outlined below.
Caption: General Workflow for Alkaloid Isolation.
Conclusion
The sabadilla alkaloids represent a structurally complex class of natural products with potent biological activity. While the major components, veratridine and cevadine, are well-characterized neurotoxins that act on voltage-gated sodium channels, significant data gaps exist for other alkaloids within the mixture, most notably sabadilline. The lack of a confirmed structure and physicochemical data for sabadilline underscores the need for further research to fully characterize all constituents of this important botanical insecticide. The information and protocols presented in this guide, based on the well-studied members of the sabadilla alkaloid family, provide a foundational framework for future investigations into these complex molecules.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cevadilla. Sabadilla; Veratrina. Veratrine. | Henriette's Herbal Homepage [henriettes-herb.com]
- 4. Cevadine (Veratrine) | C32H49NO9 | CID 98105474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Veratridine | C36H51NO11 | CID 6280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sabadine | C29H47NO8 | CID 92744 - PubChem [pubchem.ncbi.nlm.nih.gov]
